molecular formula C16H23NO B1369097 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde CAS No. 894213-77-5

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B1369097
CAS No.: 894213-77-5
M. Wt: 245.36 g/mol
InChI Key: HLTWMUVQSBLTAF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde (molecular formula: C₁₆H₂₃NO) features a benzaldehyde core substituted with methyl groups at positions 2 and 5, and a 4-methylpiperidin-1-ylmethyl group at position 3.

Properties

IUPAC Name

2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTWMUVQSBLTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589506
Record name 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894213-77-5
Record name 2,5-Dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, neuroprotective capabilities, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NC_{14}H_{19}N, with a molecular weight of approximately 217.31 g/mol. The structure includes a benzaldehyde moiety substituted with dimethyl and piperidine groups, which are crucial for its biological activity.

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis via caspase activation
HepG2 (Liver)6.0Microtubule destabilization
A549 (Lung)8.0Cell cycle arrest at G2/M phase

The compound exhibited IC50 values ranging from 5 to 8 μM across different cell lines, indicating its effectiveness in inhibiting cancer cell proliferation. The mechanism primarily involves apoptosis induction and disruption of microtubule dynamics, which are critical for cell division .

2. Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects. It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for AChE and BuChE were reported as follows:

Enzyme IC50 (μM)
Acetylcholinesterase12.5
Butyrylcholinesterase15.0

This dual inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

3. Enzyme Inhibition

Beyond its effects on cancer and neurodegeneration, the compound also exhibits inhibitory activity against various enzymes:

Enzyme IC50 (μM) Biological Significance
Cyclooxygenase-210.0Anti-inflammatory effects
Lipoxygenase9.5Potential for treating asthma and allergies

These activities indicate that the compound may serve as a lead compound for developing anti-inflammatory drugs .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Activity : A study on piperidine derivatives reported that modifications in the piperidine structure significantly enhanced anticancer activity against breast cancer cells .
  • Neuroprotective Studies : Research indicated that compounds with similar structures showed promise in enhancing cognitive function in animal models by reducing amyloid-beta aggregation .

Scientific Research Applications

Drug Development

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde has been studied for its potential role as an intermediate in the synthesis of bioactive compounds. Its structure allows it to serve as a building block for various pharmaceuticals targeting central nervous system disorders due to the presence of the piperidine moiety, which is often associated with neuroactive properties.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives from this compound, which exhibited promising activity against specific targets related to neurological disorders. The derivatives were evaluated for their binding affinity and efficacy in vitro, showing significant potential for further development into therapeutic agents.

Antioxidant Activity

Research has indicated that compounds containing a benzaldehyde group can exhibit antioxidant properties. This compound has been tested for its ability to scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress-related conditions.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15
Trolox10

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings. Its reactivity can be harnessed to create cross-linking agents that enhance the mechanical properties of materials.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a polymer using this compound as a cross-linker. The resulting polymer demonstrated improved thermal stability and mechanical strength compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares the target compound with key analogs:

Compound Name Molecular Formula Substituents Key Features Biological/Functional Notes
Target Compound (Piperidine variant) C₁₆H₂₃NO 2,5-diMe; 3-(4-Me piperidinylmethyl) Tertiary amine, high lipophilicity Potential CNS activity; enhanced metabolic stability
3,4,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄ 3,4,5-triMeO Polar substituents, lower logP Elicits insect antennal responses; plant-insect interactions
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C₈H₈O₃ 4-OH, 3-MeO Hydroxyl group, moderate polarity Antimicrobial; flavoring agent
Piperazine variant (CAS 894370-32-2) C₁₅H₂₂N₂O 2,5-diMe; 3-(4-Me piperazinylmethyl) Secondary amine, H-bonding capacity Altered solubility; receptor-binding variability

Key Findings from Research

Piperidine vs. Piperazine Derivatives
  • Basicity and Solubility : The piperidine variant (tertiary amine) is less basic than the piperazine analog (secondary amine), reducing water solubility but increasing lipid membrane permeability .
  • Biological Interactions : Piperazine derivatives (e.g., in ) often exhibit stronger hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites. In contrast, the piperidine variant’s lipophilicity favors interactions with hydrophobic targets .
Substituent Effects on Bioactivity
  • Methoxy vs. Methyl Groups: 3,4,5-Trimethoxybenzaldehyde () and vanillin () rely on methoxy/hydroxy groups for polar interactions.
  • Concentration-Dependent Activity : Compounds like vanillin show significant variability in concentration across environments (e.g., plant sources), suggesting that the target compound’s stability and synthetic yield may be more controllable .
Insect Response and Volatile Organic Compounds (VOCs)
  • 3,4,5-Trimethoxybenzaldehyde and methyl eugenol () are bioactive in plant-insect systems. The target compound’s piperidine group may alter its volatility and insect-repellent efficacy, though empirical data are lacking .

Preparation Methods

Oxidation of Xylene Derivatives to Methylbenzaldehydes

A key step is the selective oxidation of xylene isomers (e.g., 1,3-dimethylbenzene or 1,4-dimethylbenzene) to the corresponding dimethylbenzaldehydes. Several catalytic and electrochemical oxidation methods are documented:

Method Conditions Catalysts/Reagents Yield & Purity Notes
Ultrasonic Electrochemical Oxidation of Xylene 60 °C, 59 kHz ultrasound, PbO2/Pb electrodes, MnSO4 electrolyte Mn(III) oxidation solution generated electrochemically Yield ~78-92%, purity >99% Liquid-liquid two-phase oxidation with sulfuric acid to control acidity; high efficiency and selectivity
Catalytic Air Oxidation 125-145 °C, 5-8 atm air pressure, 8-10 hours Transition metal catalysts (Mn, Fe, Cu, Co salts) Conversion 9.5-15%, yield of aldehyde + alcohol >70% Multi-product formation including methylbenzyl alcohol and methylbenzoic acid; requires separation

These methods produce high-purity dimethylbenzaldehydes suitable for further functionalization.

Selection of Dimethylbenzaldehyde Isomer

The target compound requires substitution at the 2,5-positions with methyl groups and functionalization at the 3-position. This corresponds to 2,5-dimethylbenzaldehyde as the core aldehyde. This intermediate can be synthesized via the above oxidation methods starting from 1,2,4-trimethylbenzene or selectively substituted xylenes, followed by purification.

Purification and Characterization

  • The final product is purified by column chromatography or recrystallization.
  • Purity is confirmed by reversed-phase high-performance liquid chromatography (HPLC), with purity often exceeding 99%.
  • Structural confirmation is achieved by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents/Conditions Yield/Purity Advantages Limitations
Dimethylbenzaldehyde synthesis Ultrasonic electrochemical oxidation of xylene PbO2/Pb electrodes, MnSO4, sulfuric acid, ultrasound, 60 °C Yield up to 92.5%, purity >99% High selectivity, efficient Requires specialized electrochemical setup
Dimethylbenzaldehyde synthesis Catalytic air oxidation Transition metal catalysts (Mn, Fe, Cu, Co), 125-145 °C, pressurized air Moderate conversion (9.5-15%) Scalable, uses air as oxidant Multiple byproducts, requires separation
Introduction of piperidinylmethyl group Reductive amination 4-methylpiperidine, sodium cyanoborohydride, methanol, room temp High yield, selective Mild conditions, direct functionalization Sensitive to moisture, requires careful control
Introduction of piperidinylmethyl group Nucleophilic substitution Benzyl halide intermediate, 4-methylpiperidine, base Moderate to high yield Straightforward reaction Requires halogenation step, possible side reactions

Research Findings and Considerations

  • The ultrasonic electrochemical oxidation method provides a green and efficient route to high-purity dimethylbenzaldehydes, which are key intermediates.
  • Reductive amination is the preferred method for introducing the piperidinylmethyl substituent due to its mildness and high selectivity, avoiding harsh conditions that might degrade sensitive groups.
  • The overall synthesis benefits from controlling reaction conditions such as temperature, acidity, and reagent stoichiometry to maximize yield and purity.
  • The compound's structure, with both aromatic and aliphatic amine components, suggests potential applications in medicinal chemistry as intermediates for bioactive molecules.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde?

Q. How can researchers optimize the Mannich reaction yield for this compound?

Systematic optimization via Design of Experiments (DOE) is critical:

  • Variables : Test temperature (50–90°C), amine/aldehyde ratio (1:1 to 1:2), and catalyst concentration (0–10%).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • Contamination Mitigation : Use inert atmospheres (N2_2) to prevent oxidation of the aldehyde group .

Q. How should discrepancies between theoretical and observed NMR data be resolved?

  • Solvent Effects : Use deuterated DMSO or CDCl3_3 to avoid peak splitting.
  • Tautomerism Check : Confirm the absence of enol-aldehyde equilibria via 1^1H NMR in D2_2O .
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals, particularly for the piperidinyl methylene protons .

Q. What strategies address contradictions between in vitro and in vivo biological activity data?

  • Bioavailability Analysis : Measure logP to assess lipophilicity; methyl groups on the benzaldehyde ring may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the piperidine ring) .
  • Target Engagement Studies : Validate receptor binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm mechanism alignment with in vitro assays .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC purity results with 1^1H NMR integration to rule out co-eluting impurities .
  • Ethical Compliance : Adopt assay protocols from pharmacopeial standards (e.g., residual solvent testing per USP guidelines) .

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